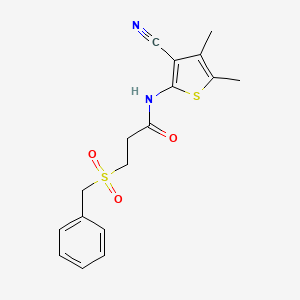

3-(benzylsulfonyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)propanamide

Description

Properties

IUPAC Name |

3-benzylsulfonyl-N-(3-cyano-4,5-dimethylthiophen-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S2/c1-12-13(2)23-17(15(12)10-18)19-16(20)8-9-24(21,22)11-14-6-4-3-5-7-14/h3-7H,8-9,11H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGLYBUZQVAEPMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C#N)NC(=O)CCS(=O)(=O)CC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylsulfonyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)propanamide typically involves multi-step organic reactions. One common route includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.

Attachment of the Benzylsulfonyl Group: The benzylsulfonyl group is attached through sulfonylation reactions using reagents like benzylsulfonyl chloride in the presence of a base.

Formation of the Propanamide Moiety: The final step involves the formation of the propanamide group through amidation reactions using appropriate amines and coupling agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(benzylsulfonyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)propanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-(benzylsulfonyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)propanamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(benzylsulfonyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may act by:

Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

Interacting with Receptors: Modulating receptor activity to produce desired biological effects.

Affecting Cellular Processes: Influencing cellular processes such as apoptosis, cell proliferation, and signal transduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on substituents, synthetic routes, and inferred pharmacological properties.

Table 1: Structural and Functional Comparison

Key Findings

Synthetic Accessibility :

- The target compound shares a propanamide backbone with 5a and 5b (), which were synthesized via chemoenzymatic three-component reactions. This suggests that similar methods could be adapted for producing the benzylsulfonyl-thiophene derivative, though the sulfonyl group may require additional oxidation steps .

- In contrast, the chlorinated propanamide () employs sulfonamide coupling, highlighting divergent synthetic strategies for sulfonyl-containing analogs .

Functional Group Impact: Benzylsulfonyl vs. Sulfonamide: The benzylsulfonyl group in the target compound may confer higher metabolic stability compared to the sulfonamide in ’s compound, which is prone to hydrolysis. However, sulfonamides are well-established in targeting enzymes like carbonic anhydrase . Thiophene vs. Thiadiazole: The 3-cyano-4,5-dimethylthiophene moiety in the target compound offers a larger aromatic surface for target binding compared to the 5-methylthiadiazole in ’s compound, which may enhance selectivity for hydrophobic binding pockets.

The target compound’s sulfonyl group could modulate cytotoxicity similarly to sulfonamide-based antitumor agents .

Biological Activity

3-(Benzylsulfonyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)propanamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a benzylsulfonyl group and a thiophene moiety, which are critical for its biological activity.

The exact mechanism of action for this compound has not been fully elucidated. However, similar compounds have shown diverse mechanisms, such as:

- Enzyme Inhibition : Compounds with sulfonamide groups often act as inhibitors of various enzymes, affecting metabolic pathways.

- Receptor Modulation : The thiophene ring may interact with specific receptors, influencing cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that derivatives of thiophene compounds possess significant antimicrobial properties. For instance, compounds with similar structures demonstrated effectiveness against various bacterial strains and fungi. The presence of the benzylsulfonyl group may enhance this activity by improving solubility and bioavailability.

Anticancer Properties

Recent investigations into related compounds have suggested potential anticancer effects. These compounds may induce apoptosis in cancer cells or inhibit tumor growth by targeting specific oncogenic pathways.

Data Table: Summary of Biological Activities

Case Studies

- Antimicrobial Study : A study evaluating the antimicrobial efficacy of various thiophene derivatives found that compounds similar to this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The study concluded that structural modifications could enhance potency.

- Anticancer Research : In vitro studies on related compounds indicated that they could effectively inhibit the proliferation of breast cancer cells by inducing cell cycle arrest at the G1 phase. This suggests that the compound may share similar properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.